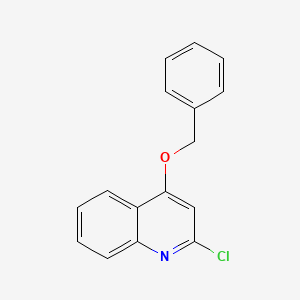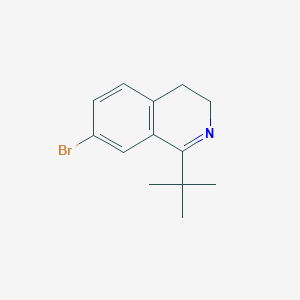
7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a tert-butyl group at the 1st position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.
化学反応の分析
Types of Reactions
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of 7-substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
科学的研究の応用
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
- 7-Bromo-1-methyl-3,4-dihydroisoquinoline
- 7-Bromo-1-ethyl-3,4-dihydroisoquinoline
- 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline
Uniqueness
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different alkyl groups at the 1st position.
特性
CAS番号 |
823236-16-4 |
|---|---|
分子式 |
C13H16BrN |
分子量 |
266.18 g/mol |
IUPAC名 |
7-bromo-1-tert-butyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16BrN/c1-13(2,3)12-11-8-10(14)5-4-9(11)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
MUHAYBPYVGJPMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NCCC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

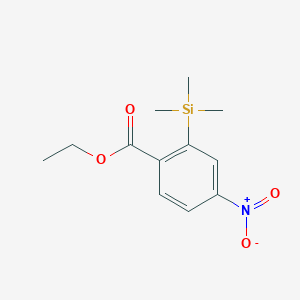
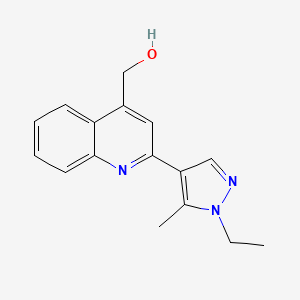
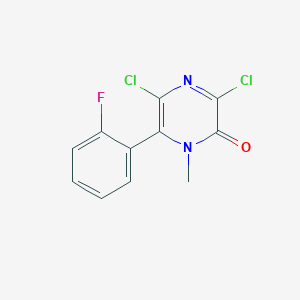
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
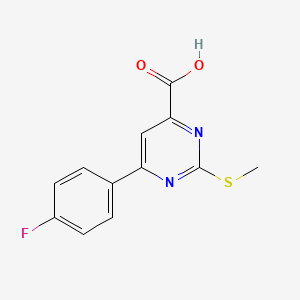

![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
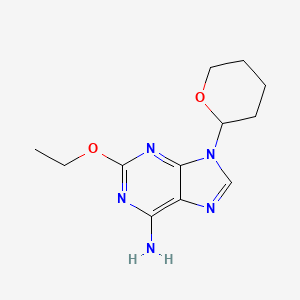

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
